molecular formula C19H17ClN2O2S2 B2809224 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide CAS No. 900019-90-1

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide

Cat. No.: B2809224
CAS No.: 900019-90-1
M. Wt: 404.93
InChI Key: WHZJUJWAIATOTK-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a benzothiophene core linked to an indole ethylamine moiety via a sulfonamide bridge, a functional group known for its versatility in drug design . The structural architecture of this compound, particularly the combination of benzothiophene and indole heterocycles, suggests potential for a wide range of biochemical interactions and pharmacological activities. Heterocyclic compounds like benzothiophene and indole are fundamental scaffolds in the development of therapeutic agents and are frequently investigated for their diverse biological properties . The incorporation of the sulfonamide group is a common strategy in medicinal chemistry, as this moiety is found in compounds with various activities, including carbonic anhydrase inhibition, antiviral effects, and anticancer properties . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological probe for exploring novel biological targets in areas such as enzymology and cellular signaling. Its well-defined structure makes it a valuable candidate for establishing structure-activity relationships (SAR) in drug discovery programs . This product is provided for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-12-16-10-14(20)6-7-18(16)25-19(12)26(23,24)22-9-8-13-11-21-17-5-3-2-4-15(13)17/h2-7,10-11,21-22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZJUJWAIATOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antiviral development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications as indicated by recent studies.

Chemical Structure and Properties

The compound belongs to a class of sulfonamides characterized by the presence of a benzothiophene moiety, which is known for its diverse biological properties. The molecular formula is C18H17ClN2O2SC_{18}H_{17}ClN_{2}O_{2}S, and it has a molecular weight of approximately 348.85 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₂O₂S
Molecular Weight348.85 g/mol
LogP4.0134
Polar Surface Area34.364 Ų

The biological activity of 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide can be attributed to several mechanisms:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. Studies have reported IC50 values in low nanomolar ranges against various cancer cell lines, indicating potent anticancer properties .
  • Antiviral Properties :
    • Research indicates that derivatives of indole and benzothiophene exhibit antiviral activity against several viruses by inhibiting key viral enzymes and disrupting viral replication processes . The compound's structure suggests potential interactions with viral proteins, enhancing its efficacy against viral infections.
  • Enzyme Inhibition :
    • The sulfonamide group can interact with various enzymes, potentially serving as an inhibitor for specific targets involved in disease pathways, including kinases implicated in cancer progression .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of compounds related to 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide:

  • Study on Anticancer Activity : A series of experiments demonstrated that the compound inhibited the growth of SH-SY5Y neuroblastoma cells with an IC50 value of 5.4 ± 1.1 nM, indicating strong antiproliferative effects .
  • Antiviral Efficacy : In vitro assays showed that derivatives exhibited significant antiviral activity against the canine distemper virus (CDV), with a greater than tenfold reduction in viral load compared to controls .

Summary Table of Biological Activities

Activity TypeTarget/PathwayIC50/EC50 ValueReference
AnticancerTubulin polymerization5.4 nM
AntiviralCanine distemper virus>10-fold reduction
Enzyme InhibitionKinase activityModerate to high potency

Scientific Research Applications

Anticancer Activity

Recent studies indicate that 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide exhibits significant anticancer properties. It acts as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma and other cancers. This inhibition can potentially disrupt cancer cell proliferation and survival pathways, making it a candidate for targeted cancer therapies .

Case Study: Malignant Mesothelioma

A study highlighted in a patent application demonstrated that this compound could effectively inhibit tumor growth in preclinical models of malignant mesothelioma. The results showed a marked reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .

Crop Protection

The compound has been explored for its potential use in crop protection due to its bioactive nature. Its ability to inhibit certain biological pathways makes it a candidate for developing eco-friendly pesticides that target specific pests without harming beneficial organisms.

Case Study: Eco-Friendly Pesticide Development

In agricultural research, compounds similar to 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide have been assessed for their efficacy against common agricultural pests. Results indicated that these compounds could reduce pest populations significantly while promoting plant health, thereby supporting sustainable agriculture practices .

Anti-inflammatory Properties

Beyond its anticancer and agricultural applications, this compound has shown promise as an anti-inflammatory agent. Its structural components allow it to interact with various biological targets involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Study: Inflammation Models

In vitro studies have demonstrated that treatment with this compound reduces pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli. This suggests its potential utility in developing new therapeutic strategies for chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The benzothiophene core distinguishes the target compound from analogs featuring alternative heterocycles. For example:

  • Compound 58 () : Incorporates a thiophene ring instead of benzothiophene, linked to a propanamide-indole derivative. The smaller thiophene ring may reduce steric bulk but diminish aromatic interactions compared to benzothiophene.
  • Benzothiazoles are often associated with antitumor or antimicrobial activities, suggesting divergent target profiles.

Sulfonamide Substituent Variations

The 2-(1H-indol-3-yl)ethyl group on the sulfonamide nitrogen is a critical structural feature. Comparisons include:

  • Parchem Compound () : Substitutes the indole-ethyl group with a 4-propylsulfonylphenyl moiety. This modification likely enhances hydrophobicity and may influence membrane permeability.
  • Compound 31 () : Utilizes a trifluoromethylphenyl sulfonamide group, introducing strong electron-withdrawing effects that could enhance metabolic stability or target affinity.

Chloro and Methyl Substituent Effects

The 5-chloro and 3-methyl groups on the benzothiophene core are conserved in some analogs:

  • The chloro group in glibenclamide is critical for binding to sulfonylurea receptors in pancreatic β-cells, suggesting similar electronic effects in the target compound.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Sulfonamide Substituent Key Substituents Molecular Formula Potential Applications Reference
Target Compound Benzothiophene 2-(1H-Indol-3-yl)ethyl 5-Cl, 3-Me C19H16ClN2O2S2* Receptor modulation?
Compound 58 (Indomethacin Analog) Thiophene 5-Chlorothiophen-2-yl 5-MeO, 3-Me indole C24H20Cl2N2O5S2 Cyclooxygenase inhibition?
Parchem Compound Benzothiophene 4-Propylsulfonylphenyl 5-Cl, 3-Me C18H18ClNO4S3 Enzyme inhibition
Compound 31 (Trifluoromethyl) Indole 4-(Trifluoromethyl)phenyl 4-Cl, 5-MeO benzoyl C25H18ClF3N2O5S Anti-inflammatory?
Glibenclamide Benzamide Cyclohexylurea-phenyl 5-Cl, 2-MeO C23H28ClN3O5S Antidiabetic (SUR agonist)

Pharmacological Implications

  • Indole Moiety : The 2-(1H-indol-3-yl)ethyl group may confer serotonin receptor affinity, analogous to indole-containing drugs like sumatriptan.
  • Sulfonamide Functionality: Known for targeting carbonic anhydrases or sulfonylurea receptors, but the indole-ethyl substitution likely redirects selectivity compared to glibenclamide.
  • Chloro and Methyl Groups : Enhance lipophilicity and may stabilize π-π interactions in hydrophobic binding pockets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Sulfonamide coupling : Reacting 5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride with 2-(1H-indol-3-yl)ethylamine under anhydrous conditions (e.g., dry dichloromethane, triethylamine as a base).
  • Purification : Column chromatography using silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C}-NMR, HRMS, and single-crystal X-ray diffraction (if crystallizable) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Compare NMR chemical shifts (e.g., benzothiophene protons at δ 7.2–8.1 ppm, indole NH at δ ~10.5 ppm) with literature data .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+^+ at m/z 431.08 (calculated for C19H16ClN2O2S2\text{C}_{19}\text{H}_{16}\text{ClN}_2\text{O}_2\text{S}_2) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated in analogous sulfonamide derivatives .

Q. What solvents and conditions are optimal for storing this compound to prevent degradation?

  • Methodology :

  • Storage : Store in amber vials at −20°C under inert gas (argon) to minimize oxidation of the indole moiety.
  • Solubility : DMSO or DMF is preferred for stock solutions; avoid prolonged exposure to protic solvents (e.g., methanol) to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model charge distribution. The sulfonamide group’s electron-withdrawing nature directs electrophilic attack to the indole’s C3 position .
  • Molecular Dynamics : Simulate reaction pathways with explicit solvent models (e.g., water or acetonitrile) to assess steric hindrance from the methyl group on benzothiophene .

Q. What experimental design strategies (e.g., DoE) can optimize reaction yields for derivatives of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Apply a central composite design to variables like temperature (20–80°C), catalyst loading (0.1–5 mol%), and reaction time (2–24 hrs). Analyze via response surface methodology (RSM) to identify optimal conditions .
  • Case Study : For Suzuki coupling derivatives, Pd(PPh3_3)4_4 (2 mol%) in THF/water (3:1) at 60°C for 12 hrs achieved 85% yield .

Q. How do conflicting bioactivity data from enzyme inhibition assays arise, and how can they be resolved?

  • Methodology :

  • Assay Conditions : Variability in buffer pH (e.g., Tris-HCl vs. phosphate) affects indole protonation, altering binding to serine hydrolases. Standardize pH to 7.4 ± 0.1 .
  • Data Reconciliation : Use orthogonal assays (e.g., SPR for binding kinetics and fluorogenic substrates for activity) to cross-validate IC50_{50} values. For example, discrepancies in COX-2 inhibition (reported IC50_{50} 1–10 µM) were resolved via crystallographic evidence of allosteric binding .

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